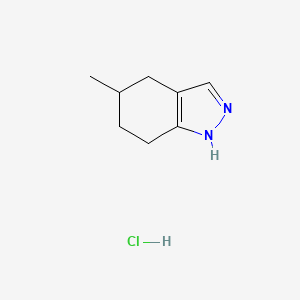

5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl

Description

Properties

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-2-3-8-7(4-6)5-9-10-8;/h5-6H,2-4H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBRZYYINCBWLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=NN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-56-5 |

Source

|

| Record name | 2H-Indazole, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-4,5,6,7-tetrahydro-2H-indazole Hydrochloride: Properties, Synthesis, and Applications

Abstract: The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of biologically active compounds. This guide focuses on a specific, yet important derivative, 5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride. We will dissect its core chemical properties, explore logical synthetic pathways, analyze its spectroscopic signature, and discuss its stability, reactivity, and established role in contemporary drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable heterocyclic intermediate.

Chemical Identity and Core Physicochemical Properties

5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is the salt form of the parent heterocyclic base. The presence of the methyl group at the 5-position and the hydrochloride salt form significantly influence its physical properties, such as solubility and melting point, compared to the unsubstituted parent compound.

The core structure consists of a pyrazole ring fused to a substituted cyclohexane ring. This fusion imparts a unique three-dimensional character to the molecule. Tautomerism is a key feature of the indazole ring system, with the 1H- and 2H-tautomers being the most common.[1] Thermodynamic calculations often indicate that the 1H-indazole is the more stable form.[1][2] The hydrochloride salt protonates one of the nitrogen atoms, enhancing aqueous solubility and improving handling characteristics for pharmaceutical applications.

Table 1: Physicochemical Properties of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole and Related Analogs

| Property | Value (for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole HCl) | Value (for Parent 4,5,6,7-tetrahydro-1H-indazole) | Source |

| Molecular Formula | C₈H₁₃ClN₂ | C₇H₁₀N₂ | Calculated |

| Molecular Weight | 172.66 g/mol | 122.17 g/mol | Calculated,[3] |

| Appearance | Typically an off-white to white solid | Not specified | General Observation |

| Solubility | Expected to have good solubility in water and polar protic solvents (e.g., methanol, ethanol) due to the salt form. | Limited data; likely soluble in organic solvents. | Chemical Principles |

| pKa | The pKa of the parent indazole is ~1.3 (for the protonated form), indicating it is a weak base.[2] The tetrahydro version is expected to be a stronger base. | N/A | [2] |

Synthesis and Mechanistic Considerations

The construction of the tetrahydroindazole core is a cornerstone of synthetic organic chemistry, typically achieved through a condensation-cyclization reaction. The most direct and widely adopted strategy involves the reaction of a 1,3-dicarbonyl compound, or its equivalent, with a hydrazine derivative.

Core Synthetic Workflow

The logical precursor for 5-methyl-4,5,6,7-tetrahydro-2H-indazole is 3-methylcyclohexane-1,2-dione . The synthesis proceeds via a classical Knorr-type pyrazole synthesis mechanism.

Step 1: Condensation: Hydrazine hydrate reacts with one of the ketone functionalities of 3-methylcyclohexane-1,2-dione to form a hydrazone intermediate. This reaction is typically catalyzed by a small amount of acid.

Step 2: Intramolecular Cyclization & Dehydration: The hydrazone intermediate undergoes an intramolecular nucleophilic attack from the terminal nitrogen onto the second carbonyl group. Subsequent dehydration yields the stable, fused aromatic pyrazole ring, resulting in the formation of 5-methyl-4,5,6,7-tetrahydro-2H-indazole.

Step 3: Salt Formation: To produce the hydrochloride salt, the isolated free base is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The hydrochloride salt precipitates from the solution and can be collected by filtration.

This robust methodology allows for the synthesis of a wide variety of substituted tetrahydroindazoles by simply modifying the starting cyclohexanedione.[4]

Spectroscopic Characterization Profile

The structural elucidation of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride relies on a combination of spectroscopic techniques. While a specific spectrum for the title compound is not publicly available, its expected features can be accurately predicted based on data from closely related analogs.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule:

-

Aliphatic Protons (C4, C6, C7): A series of complex multiplets between approximately 1.5-3.0 ppm, corresponding to the methylene and methine protons on the saturated cyclohexane ring.

-

Methyl Protons (C5-CH₃): A doublet around 1.0-1.2 ppm, coupled to the C5 proton.

-

NH Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O. In the hydrochloride salt, this signal may be broader and further downfield due to protonation.

-

C3-H Proton: A singlet appearing in the aromatic region, typically around 7.0-7.5 ppm, characteristic of the proton on the pyrazole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will corroborate the structure:

-

Aliphatic Carbons (C4, C5, C6, C7): Signals in the upfield region, approximately 20-40 ppm.

-

Methyl Carbon (C5-CH₃): A signal also in the upfield region, around 15-25 ppm.

-

Pyrazole Ring Carbons (C3, C3a, C7a): Signals in the downfield region, typically from ~110 ppm to ~150 ppm.

Mass Spectrometry (MS)

Under Electron Spray Ionization (ESI), the compound would show a prominent molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₈H₁₂N₂), which is approximately 137.10 m/z.

Infrared (IR) Spectroscopy

Key vibrational frequencies would include:

-

N-H Stretch: A broad absorption around 3200-3400 cm⁻¹ for the N-H bond of the pyrazole ring.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=N Stretch: A characteristic peak around 1600-1650 cm⁻¹ from the pyrazole ring.

Reactivity, Stability, and Handling

Reactivity

The reactivity of the tetrahydroindazole core is dominated by the pyrazole ring.

-

N-Alkylation/Acylation: The NH proton is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation at the N1 or N2 position. The regioselectivity of this reaction can often be controlled by the choice of reagents and reaction conditions.[7][8]

-

Aromatization: The tetrahydro-part of the molecule can be aromatized to the fully planar indazole using oxidizing agents like sulfur.[1] This is a key transformation for accessing a different class of derivatives.

Stability

Tetrahydroindazole derivatives are generally stable compounds. Metabolic stability studies on related analogs have shown that they can possess favorable properties, with some compounds exhibiting half-lives of over 60 minutes in human liver microsomes, indicating good resistance to metabolic degradation.[9] The hydrochloride salt form enhances stability by protecting the basic nitrogen from atmospheric carbon dioxide and moisture, and it generally improves the shelf-life and handling of the compound as a solid.

Handling and Safety

Based on data for the parent 4,5,6,7-tetrahydro-1H-indazole, the compound should be handled with care. It is known to cause skin and serious eye irritation.[3] Standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Role in Medicinal Chemistry and Drug Discovery

The true value of the tetrahydroindazole scaffold lies in its application as a versatile intermediate in drug discovery. Its rigid, three-dimensional structure provides an excellent framework for presenting substituents in defined spatial orientations to interact with biological targets.

-

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif for many protein kinases. Tetrahydroindazole derivatives have been successfully developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[10]

-

Enzyme Inhibitors: Optimized tetrahydroindazoles have been identified as highly potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo pyrimidine synthesis pathway.[9][11] This pathway is a validated target for treating autoimmune diseases and certain cancers.[12]

-

Receptor Ligands: The scaffold is used to synthesize ligands for various receptors. For example, derivatives have been developed as potent and selective sigma-2 receptor ligands, which are implicated in neurological disorders and cancer.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caribjscitech.com [caribjscitech.com]

- 3. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is primarily achieved through a robust and efficient acid-catalyzed condensation and cyclization of 3-methylcyclohexanone with hydrazine hydrate, followed by the formation of the hydrochloride salt. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and in-depth analysis of the reaction mechanism. The causality behind experimental choices, such as reagent selection and reaction conditions, is elucidated to provide field-proven insights for researchers in drug discovery and development. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction: The Significance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-2H-indazole core is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The targeted synthesis of specific analogs, such as 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride, is therefore of significant interest for the development of novel therapeutics.

This guide will focus on the most direct and widely applicable synthetic route to this target molecule, providing the necessary detail for its successful replication and potential adaptation in a research and development setting.

Synthetic Strategy and Core Principles

The synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a two-step process:

-

Synthesis of the Free Base: The core heterocyclic structure, 5-methyl-4,5,6,7-tetrahydro-2H-indazole, is synthesized via an acid-catalyzed condensation-cyclization reaction between 3-methylcyclohexanone and hydrazine hydrate.

-

Formation of the Hydrochloride Salt: The basic nitrogen atom in the pyrazole ring of the free base is subsequently protonated by hydrochloric acid to yield the more stable and often crystalline hydrochloride salt.

Nomenclature and Numbering Convention

To ensure clarity, it is essential to understand the IUPAC numbering convention for the 4,5,6,7-tetrahydro-2H-indazole ring system. The numbering begins at one of the nitrogen atoms of the pyrazole ring and proceeds around the ring in a manner that gives the substituents the lowest possible locants. For the target molecule, the methyl group is located at the 5-position of the fused ring system.[1] This dictates the use of 3-methylcyclohexanone as the appropriate starting material.

Detailed Experimental Protocols

Synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole (Free Base)

This procedure outlines the synthesis of the free base through a one-pot reaction.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Methylcyclohexanone | 112.17 | 10.0 g | 89.1 |

| Hydrazine Hydrate (~64%) | 50.06 | 6.0 mL | ~120 |

| Glacial Acetic Acid | 60.05 | 5.0 mL | - |

| Ethanol (95%) | 46.07 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (89.1 mmol) of 3-methylcyclohexanone in 100 mL of 95% ethanol.

-

Addition of Reagents: To the stirred solution, add 6.0 mL of hydrazine hydrate followed by the slow addition of 5.0 mL of glacial acetic acid. The acetic acid acts as a catalyst for the condensation reaction.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-4,5,6,7-tetrahydro-2H-indazole as an oil or a low-melting solid.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Formation of 5-methyl-4,5,6,7-tetrahydro-2H-indazole Hydrochloride

This procedure describes the conversion of the free base to its hydrochloride salt.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 5-methyl-4,5,6,7-tetrahydro-2H-indazole | 136.20 | 5.0 g |

| Diethyl Ether (anhydrous) | 74.12 | 100 mL |

| Hydrochloric Acid (2M in diethyl ether) | 36.46 | As needed |

Step-by-Step Protocol:

-

Dissolution: Dissolve 5.0 g of the purified 5-methyl-4,5,6,7-tetrahydro-2H-indazole in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask.

-

Salt Formation: While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Continue the addition of the HCl solution until no further precipitation is observed.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the resulting white solid under vacuum to obtain 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride.

Mechanism and Scientific Rationale

Mechanism of Tetrahydroindazole Formation

The formation of the tetrahydroindazole ring system proceeds through a well-established reaction pathway involving two key stages: hydrazone formation and intramolecular cyclization.

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for the synthesis of the tetrahydroindazole core.

Step 1: Hydrazone Formation: The reaction is initiated by the acid-catalyzed nucleophilic addition of hydrazine to the carbonyl group of 3-methylcyclohexanone. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the lone pair of electrons on the nitrogen atom of hydrazine. Subsequent dehydration leads to the formation of a hydrazone intermediate.

Step 2: Tautomerization and Cyclization: The hydrazone intermediate exists in equilibrium with its enamine tautomer. This tautomerization is crucial as it allows for an intramolecular cyclization to occur, forming the five-membered pyrazole ring. A final tautomerization step yields the aromatic and stable 4,5,6,7-tetrahydro-2H-indazole ring system. The use of an acid catalyst is critical as it accelerates both the initial condensation and the subsequent tautomerization steps.

Rationale for Hydrochloride Salt Formation

The conversion of the free base to its hydrochloride salt serves several important purposes in a drug development context:

-

Increased Stability: Salts are generally more crystalline and stable than their corresponding free bases, which can be oils or low-melting solids. This enhances shelf-life and simplifies handling and formulation.

-

Improved Solubility: Hydrochloride salts often exhibit improved aqueous solubility compared to the free base, which can be critical for bioavailability and formulation of pharmaceutical products.

-

Purification: The precipitation of the hydrochloride salt from an organic solvent is an effective method of purification, as impurities often remain in the solution.

The choice of diethyl ether as a solvent for the salt formation is based on the high solubility of the free base and the low solubility of the hydrochloride salt in this medium, leading to efficient precipitation and high recovery of the final product.

Characterization

The synthesized 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride should be characterized using standard analytical techniques to confirm its identity and purity.

Physicochemical Properties (Predicted and Reported for Similar Structures):

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₁₃ClN₂ |

| Molecular Weight | 172.66 g/mol |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in water and methanol. |

Spectroscopic Data (Anticipated):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the aliphatic protons of the cyclohexene ring, and the protons of the pyrazole ring. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the methyl group, the saturated six-membered ring, and the aromatic pyrazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (m/z = 136.20) and a fragmentation pattern consistent with the structure.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride. By understanding the underlying chemical principles and following the detailed experimental protocols, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The insights into the rationale behind the experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.

References

-

Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

Sources

An In-depth Technical Guide to the Characterization of CAS Number 842972-14-9: Mirodenafil Dihydrochloride (SK3530)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization data for the compound identified by CAS number 842972-14-9. This molecule is chemically known as 2-(5-(4-(2-hydroxyethyl)piperazin-1-ylsulfonyl)-2-n-propoxyphenyl)-5-ethyl-7-n-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one dihydrochloride and is also recognized by the research code SK3530 and the non-proprietary name Mirodenafil dihydrochloride. A potent and selective phosphodiesterase type 5 (PDE5) inhibitor, Mirodenafil is of significant interest in drug development.[1][2] This document synthesizes available data on its physicochemical properties, analytical methodologies for its quantification, and its mechanism of action, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.

Introduction and Chemical Identity

Mirodenafil, developed by SK Chemicals Life Science, is a second-generation phosphodiesterase type 5 (PDE5) inhibitor.[2] It is structurally a pyrrolopyrimidinone derivative.[3] The compound with CAS number 842972-14-9 is the dihydrochloride salt of the active pharmaceutical ingredient, Mirodenafil.[1] The free base of Mirodenafil is identified by CAS number 862189-95-5.[3] Like other drugs in its class, such as sildenafil and tadalafil, Mirodenafil is primarily indicated for the treatment of erectile dysfunction.[2]

Mechanism of Action: PDE5 Inhibition

The therapeutic effect of Mirodenafil is derived from its potent inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary arteries.[4] Under conditions of sexual stimulation, nitric oxide (NO) is released, which in turn activates guanylate cyclase to increase the intracellular concentration of cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels lead to the relaxation of smooth muscle and increased blood flow, facilitating penile erection.[2] The PDE5 enzyme is responsible for the degradation of cGMP.[2] By inhibiting PDE5, Mirodenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.[5]

Caption: Signaling pathway of PDE5 inhibition by Mirodenafil.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural properties of Mirodenafil dihydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 842972-14-9 | Internal |

| Synonyms | SK3530.2HCl, Mirodenafil dihydrochloride | [1][3] |

| Molecular Formula | C₂₆H₃₉Cl₂N₅O₅S | [1] |

| Molecular Weight | 604.6 g/mol | [1] |

| IUPAC Name | 2-(5-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}-2-propoxyphenyl)-5-ethyl-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | [1] |

| Physical Description | White powder | [6] |

| Solubility | Soluble in saline | [6] |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method with ultraviolet (UV) detection has been established for the quantification and purity assessment of Mirodenafil in both the active pharmaceutical ingredient (API) and its tablet dosage form.[3] This method is crucial for quality control during drug manufacturing and formulation development.

Experimental Protocol: HPLC Analysis of Mirodenafil

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Chromatographic Column: A C18 column, such as a CapcellPack MG (4.6 mm x 150 mm, 5 µm), provides good separation.[3]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of 20 mM ammonium acetate buffer (pH 4.0) and acetonitrile in a 60:40 (v/v) ratio is used.[3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength of 250 nm.[3]

-

Sample Preparation: Samples of the drug substance or tablets are dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Data Analysis: The retention time and peak area of Mirodenafil are used for identification and quantification, respectively. The method has demonstrated linearity in the concentration range of 200-300 µg/mL.[3]

Caption: General workflow for the HPLC analysis of Mirodenafil.

Mass Spectrometry (MS)

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of Mirodenafil in biological matrices. A validated LC-MS/MS assay has been developed for the determination of Mirodenafil and its major metabolite in human plasma.[7]

Key Mass Spectrometric Data

-

Parent Ion (M+H)⁺: m/z = 532.5

-

Product Ion: m/z = 99.1

-

Mass Transition for Multiple Reaction Monitoring (MRM): 532.5 → 99.1[7]

This specific mass transition allows for highly selective detection of Mirodenafil, even in complex biological samples, with a lower limit of quantification reported at 1 ng/mL in human plasma.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this guide, detailed experimental ¹H and ¹³C NMR spectra for Mirodenafil dihydrochloride are not widely available in the public domain. However, based on its chemical structure, a theoretical prediction of the key proton and carbon signals can be made. The ¹H NMR spectrum would be complex, with characteristic signals for the aromatic protons, the ethyl and propyl chains, the piperazine ring protons, and the hydroxyethyl group. The ¹³C NMR spectrum would similarly show a large number of signals corresponding to the diverse carbon environments within the molecule.

Synthesis Overview

The synthesis of Mirodenafil is a multi-step process that falls under the proprietary information of its developers. The core of the molecule is a pyrrolo[3,2-d]pyrimidin-4-one scaffold. A Korean patent (KR0358083) is cited as the primary source for the synthesis of Mirodenafil and related pyrrolopyrimidinone derivatives.[6] While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy likely involves the construction of the heterocyclic core followed by the introduction of the various side chains, including the substituted phenyl group bearing the sulfonylpiperazine moiety.

Conclusion

References

-

Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature. (n.d.). The World Journal of Men's Health. Retrieved from [Link]

-

Phosphodiesterase 5 inhibitors. (n.d.). PHA UK. Retrieved from [Link]

-

PDE5 Inhibitors. (2023). StatPearls. Retrieved from [Link]

-

Phosphodiesterase type 5 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Mechanism of action of PDE5 inhibitors. (2024). ResearchGate. Retrieved from [Link]

-

Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2006). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Mirodenafil. (n.d.). PubChem. Retrieved from [Link]

-

Development of LC/MS/MS assay for the determination of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one (SK3530) in human plasma: application to a clinical pharmacokinetic study. (2007). Journal of Chromatography B. Retrieved from [Link]

- Composition comprising phosphodiesterase type 5 inhibitor for inhibiting apoptosis of nerve cells. (2017). Google Patents.

-

Mirodenafil dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

What is Mirodenafil used for?. (2024). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Mirodenafil used for? [synapse.patsnap.com]

- 3. Mirodenafil | C26H37N5O5S | CID 135497803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0243511) [np-mrd.org]

- 6. US9750743B2 - Composition comprising phosphodiesterase type 5 inhibitor for inhibiting apoptosis of nerve cells - Google Patents [patents.google.com]

- 7. PATENT ACT [elaw.klri.re.kr]

Solubility Profiling of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl: A Framework for Researchers in Drug Development

An In-Depth Technical Guide

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride in a range of common organic solvents. Moving beyond a simple data sheet, this document elucidates the underlying physicochemical principles that govern the solubility of this hydrochloride salt. It presents a detailed, field-proven experimental workflow based on the equilibrium shake-flask method, explains the causal relationships behind solvent selection, and offers a model for systematic data interpretation. By integrating theoretical knowledge with practical, step-by-step protocols, this guide serves as a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

5-methyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound built upon the indazole scaffold, a structure of significant interest in medicinal chemistry for its diverse biological activities.[1][2] The hydrochloride salt form is often synthesized to improve the compound's stability and aqueous solubility. However, its behavior in organic solvents is paramount for various stages of pharmaceutical development, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is essential for achieving high purity and a desirable crystal form (polymorph).

-

Formulation Development: The ability to dissolve the API in a given excipient or solvent system is the first step in creating a viable drug product, whether for oral, topical, or parenteral delivery.[3]

-

Analytical Method Development: Understanding solubility is crucial for preparing stock solutions and standards for chromatographic analysis (e.g., HPLC, UPLC).

This guide provides the theoretical grounding and practical methodology to systematically investigate the solubility of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl, enabling researchers to make informed decisions throughout the development pipeline.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a compound is the result of a thermodynamic equilibrium between the solid state and the solution.[4] For an ionic compound like this compound, the process involves overcoming the crystal lattice energy and solvating the resulting protonated indazole cation and chloride anion. The principle of "like dissolves like" is a useful starting point, but a deeper understanding requires examining specific solvent properties.

The presence of the hydrochloride moiety transforms the molecule into an organic salt. This has two major consequences:

-

Increased Polarity: The salt is significantly more polar than its freebase counterpart.

-

Ionic Interactions: The dominant forces to consider are ion-dipole interactions between the charged API and polar solvent molecules.

Therefore, we can predict that solvents with higher polarity will generally be more effective at dissolving this salt.

The choice of solvent is the most critical factor. The following properties provide a rational basis for solvent selection and for interpreting solubility data.

-

Dielectric Constant (ε): This macroscopic property reflects a solvent's ability to separate ions. Solvents with a high dielectric constant are more effective at shielding the positive charge of the protonated indazole from the negative charge of the chloride anion, preventing them from recombining and precipitating out of solution.

-

Hydrogen Bonding Capability: Solvents are classified as protic (can donate a hydrogen bond, e.g., alcohols) or aprotic (cannot donate a hydrogen bond, e.g., acetone, THF).

-

Protic Solvents: These are exceptionally effective at solvating both the cation and the anion. The hydroxyl group (-OH) in alcohols can donate a hydrogen bond to the chloride anion (Cl⁻) and the oxygen's lone pair can interact with the protonated indazole cation.

-

Polar Aprotic Solvents: Solvents like DMSO and DMF have large dipole moments and can effectively solvate the cation via their electronegative oxygen atom. However, they are less effective at solvating the chloride anion compared to protic solvents.

-

-

Dipole Moment: This measures the separation of charge within a molecule, contributing to its overall polarity and its ability to engage in dipole-dipole and ion-dipole interactions.

The interplay of these properties determines a solvent's efficacy. A summary of relevant properties for a curated set of solvents is provided below.

Table 1: Properties of Common Organic Solvents (Data compiled from multiple sources[5][6][7])

| Solvent | Formula | Class | Dielectric Constant (at 20-25°C) | Dipole Moment (D) | Boiling Point (°C) |

| Water | H₂O | Polar Protic | 80.1 | 1.85 | 100 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 47 | 3.96 | 189 |

| Acetonitrile | C₂H₃N | Polar Aprotic | 37.5 | 3.92 | 81.6 |

| Methanol | CH₄O | Polar Protic | 32.7 | 1.70 | 64.7 |

| Ethanol | C₂H₆O | Polar Protic | 24.6 | 1.69 | 78.5 |

| Acetone | C₃H₆O | Polar Aprotic | 20.7 | 2.88 | 56.2 |

| Isopropanol (IPA) | C₃H₈O | Polar Protic | 19.9 | 1.66 | 82.4 |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 9.1 | 1.60 | 39.6 |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.5 | 1.63 | 66 |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 6.0 | 1.78 | 77 |

| Toluene | C₇H₈ | Nonpolar | 2.4 | 0.36 | 110.6 |

| Hexane | C₆H₁₄ | Nonpolar | 1.9 | ~0 | 69 |

Experimental Determination of Thermodynamic Solubility

To ensure data is reliable and reflects the true equilibrium state, the isothermal shake-flask method is the gold standard and is recommended by multiple regulatory bodies.[8][9][10] The objective is to create a saturated solution in which the rate of dissolution equals the rate of precipitation, and then measure the concentration of the dissolved solute.

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

This protocol is designed as a self-validating system. The key is ensuring that a solid phase remains in equilibrium with the solution, confirming saturation.

A. Materials and Reagents:

-

This compound (API)

-

Selected organic solvents (e.g., Methanol, Ethanol, IPA, Acetonitrile, Acetone, THF, Ethyl Acetate, DCM) of appropriate purity (e.g., HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge with appropriate tubes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, check for solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

B. Procedure:

-

Preparation: Add an excess amount of the API to a series of vials. A good starting point is to add ~20-50 mg of solid to 2 mL of each selected solvent. The key is to have more solid than will dissolve.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. A preliminary time-point study can be run to confirm when the concentration in solution no longer increases.

-

Phase Separation: After equilibration, let the vials stand for a short period to allow heavy solids to settle. To obtain a clear supernatant free of any solid particles, either:

-

Centrifugation (Preferred): Transfer the suspension to a centrifuge tube and spin at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Directly filter the supernatant using a syringe filter. Causality Note: It is critical to pre-saturate the filter by discarding the first ~0.5 mL of filtrate to prevent drug adsorption onto the filter membrane, which would lead to an underestimation of solubility.

-

-

Sample Preparation for Quantification: Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a volumetric flask. Dilute with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the API.

-

Calculation: Calculate the solubility (S) in the original solvent using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

Organizing the results in a clear, structured table is essential for comparison and analysis. While this guide provides the methodology, the following table presents hypothetical yet scientifically reasoned data to illustrate the expected outcomes.

Table 2: Hypothetical Solubility of this compound at 25°C

| Solvent | Class | Dielectric Constant | Expected Solubility Range (mg/mL) | Rationale |

| Methanol | Polar Protic | 32.7 | > 100 | High polarity and excellent H-bond donor/acceptor. |

| Ethanol | Polar Protic | 24.6 | 50 - 100 | Good polarity and H-bonding, slightly less effective than methanol. |

| Isopropanol | Polar Protic | 19.9 | 10 - 50 | Lower polarity and increased steric hindrance reduce solvation efficiency. |

| Acetonitrile | Polar Aprotic | 37.5 | 5 - 20 | High dielectric constant but poor anion solvation. |

| Acetone | Polar Aprotic | 20.7 | 1 - 5 | Moderate polarity, limited ability to stabilize the ionic species. |

| Dichloromethane | Polar Aprotic | 9.1 | < 1 | Low polarity, insufficient to overcome crystal lattice energy. |

| Ethyl Acetate | Polar Aprotic | 6.0 | < 0.5 | Low polarity, poor solvent for salts. |

| Toluene | Nonpolar | 2.4 | < 0.1 | Very low polarity, practically insoluble. |

The hypothetical data logically follows the theoretical principles:

-

Highest solubility is observed in polar protic solvents (alcohols), which can effectively solvate both the cation and the anion.

-

Moderate solubility is seen in polar aprotic solvents. While they can solvate the cation, their inability to donate hydrogen bonds makes them less effective at solvating the chloride anion.

-

Very low solubility is found in nonpolar or low-polarity aprotic solvents, which cannot overcome the strong ionic forces of the crystal lattice.

The relationship between solvent class and solubility for an organic salt can be visualized as follows:

Caption: Relationship between Solvent Class and Salt Solubility.

Conclusion and Future Directions

This guide has established a robust framework for determining and understanding the solubility of this compound in organic solvents. By combining a strong theoretical foundation with a detailed, practical experimental protocol, researchers can generate high-quality, reproducible data essential for informed decision-making in the drug development process.

Key Takeaways:

-

The hydrochloride salt form dictates that solubility will be highest in polar, protic solvents.

-

The isothermal shake-flask method is the definitive technique for measuring thermodynamic solubility.

-

A systematic approach, analyzing trends based on solvent properties like dielectric constant and hydrogen bonding, is crucial for interpreting results.

Further studies can build upon this foundation by investigating solubility in binary solvent mixtures (co-solvency), which is often employed in crystallization, or by examining the effect of temperature to determine the enthalpy of dissolution.

References

-

Scribd. (n.d.). Organic Solvents Properties Table. Retrieved from [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

Hoye, T. R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Eurolab. (2025). Drug Solubility Testing. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

Korte, C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-588. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

- Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1511.

-

American Chemical Society. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. Retrieved from [Link]

-

Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[5][11]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. who.int [who.int]

- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmatutor.org [pharmatutor.org]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

Spectroscopic Signature of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl: A Technical Guide for Researchers

Introduction

5-methyl-4,5,6,7-tetrahydro-2H-indazole and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development. As analogs of the indazole scaffold, they hold potential for a range of biological activities. The indazole nucleus is a key pharmacophore in several approved drugs, highlighting the importance of synthesizing and characterizing novel derivatives.[1] Precise structural elucidation is the bedrock of any chemical research, and for molecules like 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl, a comprehensive spectroscopic analysis is indispensable.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes predictive data based on the analysis of structurally similar compounds and foundational spectroscopic principles. This approach offers a robust framework for researchers in identifying and characterizing this compound.

Molecular Structure and Isomerism

The structural framework of this compound, consists of a pyrazole ring fused to a methyl-substituted cyclohexene ring. The "2H-indazole" nomenclature specifies the tautomeric form where the proton is on the nitrogen at the 2-position of the indazole ring system. The hydrochloride salt forms by protonation of one of the nitrogen atoms, which significantly influences the spectroscopic properties.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR

A standardized protocol for acquiring NMR data for this compound would involve dissolving a 5-10 mg sample in a suitable deuterated solvent, typically DMSO-d₆ or D₂O, due to the hydrochloride salt's polarity. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Spectra are typically recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Caption: Generalized workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydroindazole core and the methyl group. The protonation of the pyrazole ring will lead to a downfield shift of the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | 10.0 - 12.0 | Broad singlet | 2H | Exchangeable protons on the protonated pyrazole ring. |

| C3-H | 7.5 - 7.8 | Singlet | 1H | Aromatic proton on the pyrazole ring, deshielded by adjacent nitrogen atoms. |

| C4-H₂ | 2.5 - 2.8 | Multiplet | 2H | Allylic protons adjacent to the pyrazole ring. |

| C5-H | 1.8 - 2.1 | Multiplet | 1H | Methine proton, coupled to adjacent CH₂ groups and the methyl group. |

| C5-CH₃ | 0.9 - 1.2 | Doublet | 3H | Methyl group coupled to the C5-H proton. |

| C6-H₂ | 1.5 - 1.8 | Multiplet | 2H | Aliphatic protons in the cyclohexene ring. |

| C7-H₂ | 2.2 - 2.5 | Multiplet | 2H | Aliphatic protons adjacent to the pyrazole ring fusion. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3a | 140 - 145 | Quaternary carbon at the ring junction, part of the aromatic pyrazole. |

| C7a | 130 - 135 | Quaternary carbon at the ring junction. |

| C3 | 125 - 130 | Carbon bearing a proton in the pyrazole ring. |

| C5 | 30 - 35 | Methine carbon bearing the methyl group. |

| C4 | 25 - 30 | Aliphatic carbon in the cyclohexene ring. |

| C6 | 20 - 25 | Aliphatic carbon in the cyclohexene ring. |

| C7 | 20 - 25 | Aliphatic carbon in the cyclohexene ring. |

| C5-CH₃ | 15 - 20 | Methyl group carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like the hydrochloride salt, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. A small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk for the former, or placed directly on the ATR crystal for the latter.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3200 - 2800 | N-H and C-H stretching | Strong, broad | Overlapping N-H stretches from the protonated pyrazole and C-H stretches from the aliphatic and methyl groups. |

| 1620 - 1580 | C=N stretching | Medium | Characteristic of the pyrazole ring. |

| 1550 - 1500 | N-H bending | Medium | Bending vibration of the N-H bonds in the protonated ring. |

| 1470 - 1430 | C-H bending | Medium | Bending vibrations of the CH₂ and CH₃ groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS

For a polar and potentially non-volatile compound like a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Predicted Mass Spectrum

The ESI mass spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺. The molecular weight of the free base (5-methyl-4,5,6,7-tetrahydro-2H-indazole) is approximately 136.20 g/mol .

-

Molecular Ion: A strong signal is predicted at m/z 137.11 [M+H]⁺, corresponding to the protonated free base.

-

Fragmentation: The fragmentation pattern will be influenced by the stability of the heterocyclic ring. Common fragmentation pathways would involve the loss of small neutral molecules or radicals from the aliphatic ring.

Caption: Predicted major fragmentation pathways for 5-methyl-4,5,6,7-tetrahydro-2H-indazole.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While awaiting experimental verification, this comprehensive guide, grounded in established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers in the synthesis, identification, and characterization of this and related heterocyclic compounds. The provided protocols and predicted data offer a solid foundation for future experimental work in the field of medicinal chemistry.

References

-

PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2H-indazole, 4,5,6,7-tetrahydro-3-(1-methylethyl)-. Wiley-VCH. Retrieved from [Link]

- Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(11), 2416–2421.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook for spectroscopic methods).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2548. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

- Gaikwad, N. D., et al. (2022). In-silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives.

- Murugavel, G., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(43), 26848-26871.

-

SpectraBase. (n.d.). 5-TERT.-BUTYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-3(3AH)-ONE. Wiley-VCH. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information for a relevant article. Retrieved from [Link]

-

López-Vallejo, F., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. Retrieved from [Link]

Sources

A Technical Guide to the Therapeutic Potential and Target Identification of the 4,5,6,7-Tetrahydro-2H-Indazole Scaffold

Disclaimer: Initial literature searches for the specific compound 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl, did not yield specific biological data. This guide, therefore, broadens its scope to the foundational and therapeutically rich class of 4,5,6,7-tetrahydro-2H-indazole derivatives . This chemical family represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of potent, selective, and clinically relevant molecules.[1][2][3] This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of known therapeutic targets for this scaffold and a practical framework for investigating novel derivatives like the one specified.

Part 1: The 4,5,6,7-Tetrahydro-2H-Indazole Scaffold: A Foundation for Diverse Pharmacology

The tetrahydroindazole core, a fusion of a cyclohexane and a pyrazole ring, offers a unique three-dimensional architecture that has proven highly amenable to chemical modification.[4] This structural rigidity, combined with the hydrogen bonding capabilities of the pyrazole nitrogens, allows for high-affinity interactions with a wide array of biological macromolecules.[1] Its derivatives have been successfully developed as inhibitors of enzymes, modulators of receptors, and antimicrobial agents, demonstrating its versatility and importance in modern drug discovery.[5][6][7][8]

This guide will systematically explore the most promising therapeutic target classes for this scaffold, grounding the discussion in published data and providing actionable experimental protocols for the characterization of new chemical entities.

Part 2: High-Priority Therapeutic Target Classes & Investigative Protocols

Based on extensive preclinical and clinical research, several target classes have emerged as particularly susceptible to modulation by tetrahydroindazole derivatives.

Protein Kinases: Precision Targeting of Cellular Signaling

The kinome represents one of the most successfully drugged target families, and tetrahydroindazoles have shown significant promise in this area.[9][10] Their ability to be functionalized allows for the targeting of the highly conserved ATP-binding pocket with high selectivity.[10]

-

Therapeutic Relevance: CDK2, a serine-threonine protein kinase, is a critical regulator of cell cycle progression, particularly the G1 to S phase transition.[9] Its aberrant activity is a hallmark of many cancers, making it a prime oncology target. Furthermore, CDK2 is essential for meiosis, and its inhibition has been explored as a novel strategy for non-hormonal male contraception.[9][11]

-

Evidence for Tetrahydroindazole Modulation: A significant body of research demonstrates that the tetrahydroindazole scaffold is a potent inhibitor of CDK2. For instance, a high-throughput screen identified a 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one derivative as a hit, which led to the synthesis of over 50 analogs.[9][11] Optimized compounds showed improved binding affinity and inhibitory activity against CDK2/cyclin A1 and CDK2/cyclin E complexes, with Ki values in the low micromolar range.[9] These inhibitors were determined to be ATP-competitive.[9]

Table 1: Inhibitory Activity of Exemplar Tetrahydroindazole Analogs against CDK2

| Compound | Target Complex | IC50 (µM) | Binding Affinity (Ki, µM) | Citation |

|---|---|---|---|---|

| Screening Hit 3 | CDK2/Cyclin A | ~7 | 2.3 ± 0.2 | [9] |

| Analog 53 | CDK2/Cyclin A | ~2.5 | Not Reported | [9][11] |

| Analog 59 | CDK2/Cyclin A | ~2.3 | Not Reported |[9][11] |

-

Signaling Pathway:

Caption: CDK2 signaling in G1/S phase transition.

-

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

-

Objective: To determine the IC50 value of a test compound (e.g., this compound) against CDK2/Cyclin E1.

-

Materials: Recombinant human CDK2/Cyclin E1 enzyme, Histone H1 substrate, ATP, test compound, kinase buffer, 96-well plates, radiometric or luminescence-based detection system (e.g., ADP-Glo™).

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, followed by dilution in kinase buffer. A known CDK2 inhibitor (e.g., R-roscovitine) should be used as a positive control.

-

In a 96-well plate, add 10 µL of the diluted test compound or control.

-

Add 20 µL of a solution containing the CDK2/Cyclin E1 enzyme and the Histone H1 substrate to each well.

-

Incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 20 µL of ATP solution. The final ATP concentration should be at or near its Km for CDK2.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., addition of ADP-Glo™ reagent and measurement of luminescence).

-

Data Analysis: Plot the percentage of inhibition versus the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

-

Therapeutic Relevance: ITK is a non-receptor tyrosine kinase in the Tec family that plays a pivotal role in T-cell receptor (TCR) signaling.[12] As a key mediator of T-cell activation and differentiation, ITK is an attractive target for autoimmune and inflammatory diseases, particularly allergic asthma.[5][13]

-

Evidence for Tetrahydroindazole Modulation: Medicinal chemistry efforts have successfully evolved tetrahydroindazole-based inhibitors of ITK.[5][12] Starting from an indazole series, structure-guided design led to potent and selective tetrahydroindazole analogs with improved pharmaceutical properties.[12] These compounds demonstrated effective inhibition of PLCγ-1 phosphorylation (a downstream marker of ITK activity) in Jurkat T-cells and showed in vivo pathway modulation.[5]

-

Experimental Workflow: Cellular Target Engagement Assay

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

experimental protocol for using 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl in vitro

An Application Note on the In Vitro Characterization of 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl: A Representative Kinase Inhibitor

Abstract

This document provides a comprehensive guide for the in vitro evaluation of this compound, a small molecule belonging to the tetrahydroindazole class. While this specific molecule is not extensively characterized in public literature, the indazole scaffold is a well-established pharmacophore in kinase inhibitor drug discovery. This guide, therefore, presents a series of robust, field-proven protocols that establish a logical workflow for characterizing novel kinase inhibitors. The methodologies detailed herein are designed to first determine biochemical potency and selectivity, then confirm target engagement within a cellular context, and finally, to assess the compound's functional effects on cellular viability.

Introduction: The Tetrahydroindazole Scaffold

The indazole core is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in compounds designed to inhibit protein kinases. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of this compound suggests its potential as an ATP-competitive kinase inhibitor. This application note outlines a systematic approach to validate this hypothesis, providing researchers with the necessary protocols to move from initial compound handling to meaningful biological data.

Compound Handling and Preparation

Proper handling and preparation of the compound are critical for ensuring experimental reproducibility. As a hydrochloride (HCl) salt, this compound is expected to have improved aqueous solubility and stability compared to its free base.

Reconstitution and Storage

-

Initial Reconstitution : We recommend creating a high-concentration stock solution, typically 10 mM, in a suitable solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial solubilization of organic small molecules for in vitro use.

-

Solubility Test : Before preparing a large volume, test the solubility of a small amount of the compound in the chosen solvent. If solubility in DMSO is limited, other organic solvents like ethanol or DMF can be tested.

-

Stock Solution Preparation :

-

Calculate the required mass of the compound for your desired volume and concentration.

-

Carefully weigh the compound and dissolve it in the appropriate volume of sterile DMSO.

-

Vortex thoroughly and, if necessary, use a brief sonication step to ensure complete dissolution.

-

-

Aliquoting and Storage :

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Experimental Workflow: From Biochemical Potency to Cellular Function

The following workflow provides a logical progression for characterizing a novel kinase inhibitor.

Caption: A logical workflow for in vitro kinase inhibitor characterization.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. This protocol is designed to determine the IC50 value of the compound, which is the concentration required to inhibit 50% of the kinase activity.

Materials:

-

Kinase of interest (e.g., recombinant human Aurora Kinase A)

-

Kinase-specific substrate and ATP

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

This compound stock solution (10 mM in DMSO)

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Compound Dilution : Prepare a serial dilution of the compound. For a typical 10-point dose-response curve, start with a 1:3 dilution series from your 10 mM stock in DMSO, then further dilute into the assay buffer.

-

Kinase Reaction Setup :

-

Add 5 µL of the kinase reaction mix (containing kinase, substrate, and ATP at optimal concentrations) to each well.

-

Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition :

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Kinase Detection Reagent Addition :

-

Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which drives a luciferase reaction.

-

Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition : Read the luminescence on a plate-reading luminometer.

Data Analysis:

-

Normalize the data using the vehicle (DMSO) control as 100% activity and a no-kinase control as 0% activity.

-

Plot the normalized data against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

| Parameter | Recommended Range | Purpose |

| Final Compound Conc. | 1 nM - 100 µM | To generate a full dose-response curve. |

| ATP Concentration | At or near Km | To ensure competitive binding can be observed. |

| Incubation Time | 60 - 120 min | To allow the kinase reaction to proceed linearly. |

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

After confirming biochemical potency, it is crucial to verify that the compound can enter cells and bind to its intended target. The NanoBRET™ Target Engagement Assay (Promega) is a live-cell assay that measures compound binding by detecting energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Materials:

-

Cells engineered to express the kinase of interest fused to NanoLuc® luciferase.

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Opti-MEM™ I Reduced Serum Medium.

-

White, non-binding 96-well or 384-well plates.

-

Luminometer capable of reading dual-filtered luminescence.

Procedure:

-

Cell Plating : Seed the NanoLuc®-tagged cells into the assay plate and incubate overnight to allow for cell attachment.

-

Compound Addition : Add the serially diluted this compound to the cells.

-

Tracer Addition : Add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

-

Equilibration : Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.

-

Substrate Addition : Add the NanoBRET™ Nano-Glo® Substrate.

-

Data Acquisition : Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals separately.

Data Analysis:

-

Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Normalize the data and plot the corrected NanoBRET™ ratio against the compound concentration to determine the cellular EC50, which reflects the compound's potency in a live-cell environment.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

To assess the functional consequence of target inhibition, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line known to be dependent on the target kinase.

-

Appropriate cell culture medium and serum.

-

CellTiter-Glo® Reagent (Promega, Cat. No. G7570).

-

Opaque-walled 96-well plates.

-

Luminometer.

Procedure:

-

Cell Seeding : Seed the cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation : Incubate the cells for a period relevant to the cell cycle, typically 48-72 hours, at 37°C in a CO2 incubator.

-

Assay Reagent Addition :

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

-

Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition : Record the luminescence using a plate-reading luminometer.

Data Analysis:

-

Normalize the luminescence data to the vehicle-treated cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade where the target kinase (e.g., "Target Kinase A") is inhibited by the compound, leading to a downstream anti-proliferative effect.

Caption: Hypothetical pathway showing inhibition of a target kinase.

Conclusion

This application note provides a foundational set of protocols for the in vitro characterization of this compound, or any novel small molecule from the tetrahydroindazole class with suspected kinase inhibitory activity. By following this workflow—from biochemical IC50 determination to cellular target engagement and functional viability assays—researchers can systematically build a comprehensive profile of their compound, generating the critical data needed for further drug development.

References

-

Title: The Indazole Nucleus in Medicinal Chemistry. Source: Molecules, 2020. URL: [Link]

-

Title: A Review on Recent Advances of Indazole Derivatives as Anticancer Agents. Source: Mini Reviews in Medicinal Chemistry, 2021. URL: [Link]

-

Title: Protein kinases – the major drug targets of the twenty-first century? Source: Nature Reviews Drug Discovery, 2002. URL: [Link]

Application Notes and Protocols for High-Throughput Screening of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl

Introduction: The Therapeutic Potential of the Tetrahydroindazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The saturated carbocyclic ring of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, in particular, offers improved physicochemical properties, such as enhanced bioavailability and metabolic stability, compared to its fully aromatic counterparts.[3] This makes it an attractive starting point for the discovery of novel therapeutics. The hydrochloride salt form of the title compound generally ensures good aqueous solubility, a critical attribute for high-throughput screening (HTS) campaigns.

This guide provides detailed application notes and protocols for the use of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl in HTS, focusing on two distinct and impactful therapeutic areas: cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory applications and DNA gyrase inhibition for antibacterial discovery.

Compound Handling and Storage: Ensuring Integrity

Proper handling and storage of this compound are paramount to ensure its stability and the reproducibility of screening results.

-

Storage: The compound should be stored as a solid at -20°C in a desiccated environment. As a hydrochloride salt, it may be hygroscopic.

-

Stock Solution Preparation: For HTS, a concentrated primary stock solution (typically 10-20 mM) should be prepared in 100% dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution. This stock should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

-

Working Solutions: Intermediate and final assay-ready plates are prepared by diluting the DMSO stock with the appropriate assay buffer. The final concentration of DMSO in the assay should be kept constant across all wells (typically ≤ 1%) to minimize solvent effects on biological targets and assay readouts.

Application 1: Screening for COX-2 Inhibition